
Lubiprostone Related Compound 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lubiprostone Related Compound 3 is a compound related to Lubiprostone . Lubiprostone is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .
Synthesis Analysis
The synthesis of Lubiprostone and its related compounds is a complex process. An analysis method for determining substances related to a lubiprostone test sample has been developed, which adopts normal-phase high-performance liquid chromatography .Molecular Structure Analysis
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) . Its molecular weight is 390.47 .Chemical Reactions Analysis
The chemical reactions involving Lubiprostone and its related compounds are complex. M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers .Physical And Chemical Properties Analysis
Lubiprostone has a molecular weight of 390.47 . It is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) .Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Insights
Lubiprostone demonstrates significant pharmacokinetic and pharmacodynamic properties by acting as a highly selective type-2 chloride channel activator. It is approved for use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C) among other conditions. Research suggests that Lubiprostone may possess additional mechanisms of action beyond its pro-secretory activity, although these benefits require confirmation through clinical studies observing long-term efficacy and safety (Raschi & De Ponti, 2014).
Clinical Efficacy in Gastrointestinal Disorders
Lubiprostone has shown effectiveness in treating opioid-induced bowel dysfunction (OBD), a condition leading to reduced opioid use and increased healthcare costs. Clinical trials indicate that Lubiprostone, through its action on chloride channels, effectively treats OBD without affecting opioid analgesia or inducing withdrawal symptoms. Its safety for long-term use in chronic idiopathic constipation suggests a similar profile for OBD treatment, warranting further investigation (Wong & Camilleri, 2011).
Impact on Quality of Life
Chronic idiopathic constipation significantly affects patients' quality of life (QOL), leading to increased healthcare visits and costs. Lubiprostone has been found to significantly improve symptoms and QOL in patients with this condition. Multiple randomized controlled trials have shown increased spontaneous bowel movements and improvements in symptoms such as abdominal bloating and discomfort (Hayat, Zia, & Nusrat, 2019).
Mechanisms of Action and Safety
Lubiprostone's mechanism involves activating type-2 chloride channels, promoting fluid secretion in the intestinal lumen, and facilitating bowel movements. Studies confirm its activation of ClC-2 channels, which is critical for its therapeutic effects. Despite concerns raised about its use in conditions like diarrhea, lubiprostone is specifically contraindicated for severe diarrhea, emphasizing its targeted use in constipation (Jentsch, 2009).
Safety And Hazards
Orientations Futures
Lubiprostone is currently used for the treatment of adult patients with chronic idiopathic constipation, or opioid-induced constipation in patients with chronic non-cancer pain . It is also indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) in female patients ≥18 years old . Future research may focus on expanding its uses and improving its safety profile.
Propriétés
Numéro CAS |
1263283-38-0 |
|---|---|
Nom du produit |
Lubiprostone Related Compound 3 |
Formule moléculaire |
C20H32F2O5 |
Poids moléculaire |
390.47 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
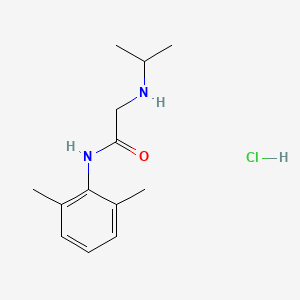
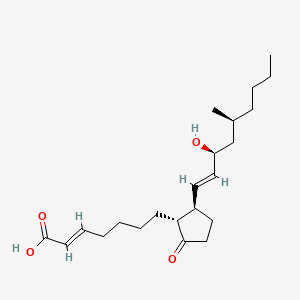
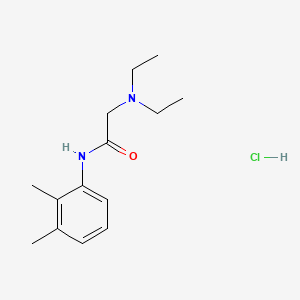


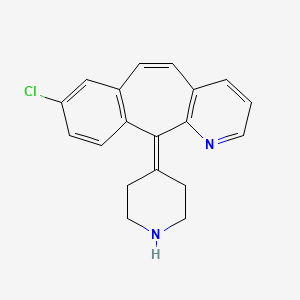
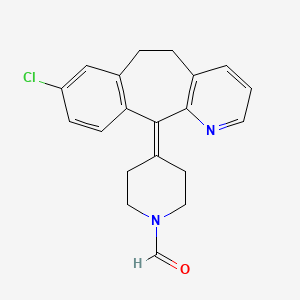
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)